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molecular formula C13H11NO2 B008512 Methyl 4-(pyridin-4-yl)benzoate CAS No. 106047-17-0

Methyl 4-(pyridin-4-yl)benzoate

Cat. No. B008512
M. Wt: 213.23 g/mol
InChI Key: QQQMCQRQWVXBOY-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

Thionyl chloride (683 mL, 9358.59 mmol) was added dropwise over 20 minutes to a suspension of sodium 4-(pyridin-4-yl)benzoate (690 g, 3119.53 mmol) in methanol (15 L) at −10° C., keeping the temperature below 15° C. The mixture was stirred for 10 minutes then heated to 65° C. for 15 hours. The reaction mixture was cooled to 20° C. and the solvent was evaporated. The solid residue was partioned between ethyl acetate (14 L) and aqueous saturated sodium bicarbonate solution (14 L). The organic layer was separated and the aqueous layer extracted with ethyl acetate (7 L). The combined organics were washed with water (14 L), saturated brine (7 L) dried over magnesium sulfate, filtered and evaporated to dryness to afford methyl 4-(pyridin-4-yl)benzoate (570 g, 86%) as a solid.
Quantity
683 mL
Type
reactant
Reaction Step One
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
15 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[N:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:19]=[CH:18][C:14]([C:15]([O-:17])=[O:16])=[CH:13][CH:12]=2)=[CH:7][CH:6]=1.[Na+].[CH3:21]O>>[N:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:19]=[CH:18][C:14]([C:15]([O:17][CH3:21])=[O:16])=[CH:13][CH:12]=2)=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
683 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
690 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)[O-])C=C1.[Na+]
Name
Quantity
15 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (7 L)
WASH
Type
WASH
Details
The combined organics were washed with water (14 L), saturated brine (7 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 570 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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